2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological versatility. Structurally, it features a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 5, a sulfanyl-acetamide moiety at position 3, and an N-(2-fluorophenyl)acetamide side chain.
Properties
CAS No. |
842977-01-9 |
|---|---|
Molecular Formula |
C18H18FN5O2S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-2-26-13-7-5-6-12(10-13)17-22-23-18(24(17)20)27-11-16(25)21-15-9-4-3-8-14(15)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
MSARKUSWJFQANS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Intermediate Formation
The most widely reported method involves a two-step protocol adapted from pyridine-3-sulfonamide derivatization techniques:
-
Step 1: Formation of the Thiourea Intermediate
-
Reactants : 3-Ethoxyphenylhydrazine, methyl N-cyanoiminodithiocarbonate.
-
Conditions : Anhydrous acetone, potassium carbonate (K₂CO₃), reflux at 60°C for 18 hours.
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Mechanism : Nucleophilic substitution at the cyano group of methyl N-cyanoiminodithiocarbonate by the hydrazine derivative, yielding a thiourea intermediate.
-
-
Step 2: Cyclization and Acetamide Coupling
-
Reactants : Thiourea intermediate, 2-fluorophenylacetamide chloride.
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Conditions : Hydrazine hydrate (99%), acetonitrile, reflux at 80°C for 12 hours.
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Mechanism : Cyclization of the thiourea intermediate forms the 1,2,4-triazole ring, followed by nucleophilic acyl substitution to attach the acetamide group.
-
Alternative One-Pot Synthesis
A modified one-pot method reduces purification steps and improves yield (72–78%):
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Reactants : 3-Ethoxyphenyl isothiocyanate, 2-fluorophenylacetamide, hydrazine hydrate.
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Conditions : Dimethylformamide (DMF), triethylamine (TEA) catalyst, microwave irradiation at 100°C for 45 minutes.
-
Advantages : Faster reaction time, reduced solvent use, higher regioselectivity due to microwave-assisted heating.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Solvent (Step 1) | Anhydrous acetone | 68% yield | |
| Solvent (Step 2) | Acetonitrile | 74% yield | |
| Temperature | 60–80°C | <5% yield drop outside range |
Polar aprotic solvents (e.g., acetone, acetonitrile) enhance nucleophilicity and stabilize intermediates, while temperatures above 80°C promote side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.89 (m, aromatic-H), 4.12 (q, OCH₂CH₃), 2.41 (s, acetamide-CH₂).
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Industrial-Scale Production Challenges
Batch Reactor Limitations
Waste Management
-
Byproducts : Thiourea derivatives (<5%), unreacted hydrazine.
-
Mitigation : Alkaline hydrolysis followed by activated carbon filtration reduces environmental impact.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Two-Step Synthesis | 68–74% | >98% | 120–150 | Moderate |
| One-Pot Synthesis | 72–78% | 95–97% | 90–110 | High |
The one-pot method offers cost and scalability advantages but requires stringent control over microwave parameters .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antimicrobial and anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound’s structural analogs differ primarily in substituents on the triazole ring and the acetamide moiety. Key comparisons include:
Pharmacological Activity Comparison
Anti-Inflammatory Activity
- The lead compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide demonstrated 1.28× higher anti-inflammatory activity than diclofenac sodium in rat models of formalin-induced edema. The pyridinyl and methyl groups were critical for cyclooxygenase-2 (COX-2) inhibition .
- 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives showed significant anti-exudative activity, with electron-withdrawing groups (e.g., nitro, chlorine) enhancing potency .
Antimicrobial and Antioxidant Activity
- N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides exhibited broad-spectrum antibacterial activity (MIC: 12.5–50 µg/mL) against E. coli, S. aureus, and fungal strains. Electron-withdrawing groups at the phenyl ring improved efficacy .
Enzyme Inhibition
- 2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide (AM31) showed potent reverse transcriptase inhibition (IC₅₀: 8.3 nM), surpassing nevirapine. The hydroxyl and nitro groups facilitated hydrogen bonding and charge transfer interactions .
Physicochemical and Pharmacokinetic Properties
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Position Matters : Fluorine at the ortho position of the acetamide (as in the target compound) improves metabolic stability compared to para-substituted analogs .
- Electron-Donating vs. Withdrawing Groups : Methoxy/ethoxy groups enhance solubility but may reduce membrane penetration, whereas chloro/nitro groups improve target binding but increase toxicity .
- Heterocyclic Moieties : Pyridinyl or furyl substituents on the triazole core enhance hydrogen-bonding interactions with enzymes like COX-2 or reverse transcriptase .
Biological Activity
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Molecular Formula : CHNOS
- Molecular Weight : 270.34 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. The mechanism of action primarily involves the inhibition of cancer cell proliferation and induction of apoptosis.
Case Studies
- Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., MCF7, A549) demonstrated significant cytotoxic effects with IC values ranging from 10 to 30 µM. For instance, a related triazole derivative exhibited an IC of 12.5 µM against MCF7 cells .
- Mechanistic Insights : The compound has been shown to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 12.5 | Apoptosis induction |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | NCI-H460 | 42.3 | Caspase activation |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, particularly against resistant bacterial strains.
Case Studies
- Antibacterial Testing : In vitro assays against Gram-positive and Gram-negative bacteria revealed promising results. For example, a related compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL .
- Resistance Mechanisms : The action mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Data Table: Antimicrobial Activity
| Compound Name | Bacteria Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound D | S. aureus | 15 | Bactericidal |
| Compound E | E. coli | 20 | Bacteriostatic |
| Compound F | Pseudomonas aeruginosa | 30 | Bactericidal |
Q & A
Basic: What structural features of this compound are critical for its biological activity?
The compound’s triazole ring acts as a pharmacophore, enabling interactions with biological targets like enzymes or receptors. The 3-ethoxyphenyl group enhances lipophilicity, influencing membrane permeability, while the 2-fluorophenyl moiety contributes to electronic effects and binding specificity. The sulfanyl-acetamide linker provides conformational flexibility for target engagement. To validate these features, use X-ray crystallography for 3D structural analysis and density functional theory (DFT) to predict electronic properties .
Advanced: How can synthetic protocols be optimized to improve yield and purity?
Optimization involves:
- Cyclization step : Use N,N-dimethylformamide (DMF) as a solvent at 80°C for 12 hours to promote triazole ring formation .
- Coupling reactions : Employ HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent in anhydrous dichloromethane to enhance amide bond formation efficiency .
- Purification : Combine silica gel chromatography (ethyl acetate/hexane gradient) with recrystallization from ethanol to achieve >95% purity. Monitor reactions via TLC and confirm intermediates via -NMR .
Basic: What spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : - and -NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 442.12) .
- IR spectroscopy : Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the acetamide) .
Advanced: How can substituent modifications enhance solubility without compromising activity?
- Strategies :
- Introduce polar groups (e.g., hydroxyl or amine) to the 3-ethoxyphenyl ring to improve aqueous solubility.
- Replace the ethoxy group with a methoxy or trifluoromethyl group to balance lipophilicity.
- Methodology :
- Use logP calculations (e.g., via ChemDraw) to predict solubility changes.
- Synthesize analogs and test solubility in PBS (pH 7.4) and DMSO. Compare IC50 values in cytotoxicity assays to retain activity .
Basic: What biological activities have been preliminarily reported for this compound?
Early studies indicate antimicrobial activity (MIC = 8 µg/mL against S. aureus) and anticancer potential (IC50 = 12 µM in MCF-7 breast cancer cells). The triazole and fluorophenyl groups are critical for these effects .
Advanced: How can researchers design experiments to resolve contradictions in pharmacological data?
- Case example : If anti-inflammatory activity varies across studies, conduct:
- Dose-response curves : Test 0.1–100 µM in a carrageenan-induced edema model.
- Target validation : Use siRNA knockdown of COX-2 or NF-κB to confirm mechanism.
- Structural analogs : Compare derivatives with varying substituents (e.g., chloro vs. ethoxy) to isolate SAR trends .
Basic: What are the stability considerations for this compound under laboratory conditions?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- pH stability : Avoid extreme pH (<3 or >10) to prevent hydrolysis of the acetamide group.
- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to assess degradation over time .
Advanced: What computational methods can predict target binding modes?
- Molecular docking : Use AutoDock Vina to dock the compound into COX-2 (PDB ID: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic interactions with Tyr355.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) to rank analogs .
Basic: How does the 2-fluorophenyl group influence pharmacokinetics?
The fluorine atom increases metabolic stability by resisting cytochrome P450 oxidation. It also enhances bioavailability (predicted FaSSIF solubility = 0.45 mg/mL) and blood-brain barrier penetration (logBB = 0.3) .
Advanced: What in vitro/in vivo models are suitable for evaluating anti-exudative activity?
- In vitro : LPS-induced TNF-α release in RAW 264.7 macrophages (measure via ELISA).
- In vivo : Formalin-induced paw edema in rats. Administer 10–50 mg/kg orally and measure edema reduction at 24 hours. Compare to indomethacin (positive control) and validate via histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
